4-[(Z)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-one
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Overview
Description
4-[(Z)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-one is a complex organic compound with a unique structure that includes both methoxy and dimethylphenyl groups
Preparation Methods
The synthesis of 4-[(Z)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with 3,4-dimethylphenylhydrazine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid . The structure of the synthesized compound is confirmed through various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and dimethylphenyl groups can undergo substitution reactions with halogens or other electrophiles.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and tetrahydrofuran, as well as catalysts such as glacial acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(Z)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. For example, in antimicrobial studies, the compound interacts with bacterial enzymes, inhibiting their activity and leading to the death of the bacteria . The antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar compounds to 4-[(Z)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-one include other hydrazones and pyrazolones. These compounds share similar structural features but differ in their specific substituents and functional groups. For example:
Hydrazones: Compounds like (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol have similar hydrazone groups but different aromatic rings.
Pyrazolones: Other pyrazolone derivatives may have different substituents on the pyrazolone ring, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C21H22N2O3/c1-13-6-7-17(10-14(13)2)23-21(24)19(15(3)22-23)12-16-11-18(25-4)8-9-20(16)26-5/h6-12H,1-5H3/b19-12- |
InChI Key |
PHAYCNHIPWEFOO-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/C(=N2)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)C(=N2)C)C |
Origin of Product |
United States |
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